molecular formula C19H20N2O3S B1140520 Pioglitazone CAS No. 105390-47-4

Pioglitazone

Cat. No. B1140520
M. Wt: 356.44
InChI Key:
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Description

Synthesis Analysis

The synthesis of pioglitazone and related glitazones involves complex chemical processes focusing on thiazolidinedione as a core structure. Synthetic strategies for manufacturing these drugs, including pioglitazone, often start with commercially available thiazolidine-2,4-dione (TZD) and involve several steps to incorporate various substituents required for the specific pharmacological activity of pioglitazone. These synthetic processes are aimed at achieving high purity and yield, considering the pharmacokinetic properties required for effective diabetes management (Sharma, Barde, & Rattan, 2020).

Scientific Research Applications

  • Influence on Lipid and Carbohydrate Metabolism : Pioglitazone has been shown to affect the expression of genes related to carbohydrate and lipid metabolism in subcutaneous fat of type 2 diabetic patients. It increases the expression of genes involved in glycerol-3-phosphate synthesis and fatty acid availability in adipocytes (Bogacka et al., 2004).

  • Impact on Lipoproteins and Inflammatory Markers : In nondiabetic patients with metabolic syndrome, pioglitazone has shown a significant increase in high-density lipoprotein cholesterol (HDL-C), reduction in small low-density lipoprotein (LDL) particles, and a decrease in C-reactive protein levels, indicating its potential for cardiovascular health improvement (Szapary et al., 2006).

  • Cocaine Use Disorder Treatment : Pioglitazone has been evaluated as a treatment for cocaine use disorder (CUD), showing promise in reducing cocaine craving and improving brain white matter integrity (Schmitz et al., 2017).

  • Mitochondrial Biogenesis in Adipose Tissue : It stimulates mitochondrial biogenesis and expression of genes involved in fatty acid oxidation in subcutaneous fat, which could contribute to its hypolipidemic effects (Bogacka et al., 2005).

  • Pharmacogenomics in Type 2 Diabetes : Research indicates that genetic variation can influence the response to pioglitazone in T2DM, which could aid in individualized therapy (Kawaguchi‐Suzuki & Frye, 2013).

  • Secondary Stroke Prevention : Pioglitazone has been found to reduce the risk of recurrent stroke and major vascular events in ischemic stroke patients with insulin resistance, prediabetes, and diabetes mellitus (Lee et al., 2017).

  • Non-alcoholic Steatohepatitis Treatment : It has shown effectiveness in treating non-alcoholic steatohepatitis (NASH), with genetic factors contributing to the variability in response (Kawaguchi‐Suzuki et al., 2018).

  • Effects on Calcium Channels in Vascular Smooth Muscle : Pioglitazone has been shown to modulate voltage-dependent Ca2+ channels in vascular smooth muscle cells, suggesting a potential mechanism for its blood pressure-lowering effects (Zhang et al., 1994).

  • Amyotrophic Lateral Sclerosis (ALS) Therapy : A study on pioglitazone in combination with riluzole in ALS showed no beneficial effects on survival, indicating its limited efficacy in this context (Dupuis et al., 2012).

  • Protective Effects Against Stroke in Rats : Pioglitazone has demonstrated protective effects against hypertension-induced cerebrovascular injury and stroke in rats, independent of blood pressure or blood sugar values (Nakamura et al., 2007).

Safety And Hazards

Pioglitazone can cause or worsen congestive heart failure . It may also cause symptoms of liver damage, such as nausea, upper stomach pain, itching, loss of appetite, dark urine, clay-colored stools, or jaundice . Some people taking pioglitazone have had bladder cancer, but it is not clear if pioglitazone was the actual cause .

Future Directions

Future directions for Pioglitazone include its use in combination therapy with DPP-4 inhibitors and GLP-1RAs or SGLT2i, which could be a cost-effective strategy to treat both diabetes and NASH while reducing their high cardiovascular risk . Other future directions include its use in combination with novel NASH-specific drugs under development .

properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037129
Record name Pioglitazone
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Molecular Weight

356.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble, 4.42e-03 g/L
Record name Pioglitazone
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Record name Pioglitazone
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization. Through this mechanism, pioglitazone both enhances tissue sensitivity to insulin and reduces the hepatic production of glucose (i.e. gluconeogenesis) - insulin resistance associated with type 2 diabetes mellitus is therefore improved without an increase in insulin secretion by pancreatic beta cells., Repeated administration of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists reduces neuropathic pain-like behavior and associated changes in glial activation in the spinal cord dorsal horn. As PPARgamma is a nuclear receptor, sustained changes in gene expression are widely believed to be the mechanism of pain reduction. However, we recently reported that a single intrathecal (i.t.) injection of pioglitazone, a PPARgamma agonist, reduced hyperalgesia within 30 minutes, a time frame that is typically less than that required for genomic mechanisms. To determine the very rapid antihyperalgesic actions of PPARgamma activation, we administered pioglitazone to rats with spared nerve injury and evaluated hyperalgesia. Pioglitazone inhibited hyperalgesia within 5 minutes of injection, consistent with a nongenomic mechanism. Systemic or i.t. administration of GW9662, a PPARgamma antagonist, inhibited the antihyperalgesic actions of intraperitoneal or i.t. pioglitazone, suggesting a spinal PPAR?-dependent mechanism. To further address the contribution of nongenomic mechanisms, we blocked new protein synthesis in the spinal cord with anisomycin. When coadministered intrathecally, anisomycin did not change pioglitazone antihyperalgesia at an early 7.5-minute time point, further supporting a rapid nongenomic mechanism. At later time points, anisomycin reduced pioglitazone antihyperalgesia, suggesting delayed recruitment of genomic mechanisms. Pioglitazone reduction of spared nerve injury-induced increases in GFAP expression occurred more rapidly than expected, within 60 minutes. We are the first to show that activation of spinal PPARgamma rapidly reduces neuropathic pain independent of canonical genomic activity. We conclude that acute pioglitazone inhibits neuropathic pain in part by reducing astrocyte activation and through both genomic and nongenomic PPARgamma mechanisms., Pioglitazone hydrochloride is a thiazolidinedione that depends on the presence of insulin for its mechanism of action. Pioglitazone hydrochloride decreases insulin resistance in the periphery and in the liver resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output. Pioglitazone is not an insulin secretagogue. Pioglitazone is an agonist for peroxisome proliferator-activated receptor-gamma (PPARgamma). PPAR receptors are found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors modulates the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism., ... Thiazolidinediones reduce insulin resistance not only in type 2 diabetes but also in non-diabetic conditions associated with insulin resistance such as obesity. The mechanism of action involves binding to the peroxisome proliferator-activated receptor (PPAR)gamma, a transcription factor that regulates the expression of specific genes especially in fat cells but also in other tissues. It is likely that thiazolidinediones primarily act in adipose tissue where PPARgamma is predominantly expressed. Thiazolidinediones have been shown to interfere with expression and release of mediators of insulin resistance originating in adipose tissue (e.g. free fatty acids, adipocytokines such as tumor necrosis factor alpha, resistin, adiponectin) in a way that results in net improvement of insulin sensitivity (i.e. in muscle and liver). Nevertheless, a direct molecular effect in skeletal muscle cannot be excluded. ..., Pioglitazone, a full peroxisome proliferator-activated receptor (PPAR)-gamma agonist, improves insulin sensitivity by increasing circulating adiponectin levels. However, the molecular mechanisms by which pioglitazone induces insulin sensitization are not fully understood. In this study, we investigated whether pioglitazone improves insulin resistance via upregulation of either 2 distinct receptors for adiponectin (AdipoR1 or AdipoR2) expression in 3T3-L1 adipocytes. Glucose uptake was evaluated by 2-[(3)H] deoxy-glucose uptake assay in 3T3-L1 adipocytes with pioglitazone treatment. AdipoR1 and AdipoR2 mRNA expressions were analyzed by qRT-PCR. /The investigators/ first confirmed that pioglitazone significantly increased insulin-induced 2-deoxyglucose (2-DOG) uptake in 3T3-L1 adipocytes. Next, we investigated the mRNA expression and regulation of AdipoR1 and AdipoR2 after treatment with pioglitazone. Interestingly, pioglitazone significantly induced AdipoR2 expression but it did not affect AdipoR1 expression. In addition, adenovirus-mediated PPARgamma expression significantly enhanced the effects of pioglitazone on insulin-stimulated 2-DOG uptake and AdipoR2 expression in 3T3-L1 adipocytes. These data suggest that pioglitazone enhances adiponectin's autocrine and paracrine actions in 3T3-L1 adipocytes via upregulation of PPARgamma-mediated AdipoR2 expression. Furthermore, we found that pioglitazone significantly increased AMP-activated protein kinase (AMPK) phosphorylation in insulin-stimulated 3T3-L1 adipocytes, but it did not lead to the phosphorylation of IRS-1, Akt, or protein kinase ... Pioglitazone increases insulin sensitivity, at least partly, by PPARgamma-AdipoR2-mediated AMPK phosphorylation in 3T3-L1 adipocytes. In conclusion, the upregulation of AdipoR2 expression may be one of the mechanisms by which pioglitazone improves insulin resistance in 3T3-L1 adipocytes., For more Mechanism of Action (Complete) data for Pioglitazone (6 total), please visit the HSDB record page.
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Product Name

Pioglitazone

Color/Form

Colorless needles from dimethylformamide and water

CAS RN

111025-46-8, 112529-15-4
Record name Pioglitazone
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Record name 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
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Melting Point

193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C
Record name Pioglitazone
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Record name Pioglitazone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Citations

For This Compound
142,000
Citations
PS Gillies, CJ Dunn - Drugs, 2000 - Springer
▴ Pioglitazone is an orally administered insulin sensitising thiazolidinedione agent that has been developed for the treatment of type 2 diabetes mellitus. ▴ Pioglitazone activates the …
Number of citations: 350 link.springer.com
P Shah, S Mudaliar - Expert opinion on drug safety, 2010 - Taylor & Francis
… Mild inhibitions of pioglitazone metabolism have been … , pioglitazone reduces the bioavailability of oral contraceptives containing ethinyl estradiol and co-administration of pioglitazone …
Number of citations: 215 www.tandfonline.com
J Waugh, GM Keating, GL Plosker, S Easthope… - Drugs, 2006 - Springer
… Pioglitazone is generally well tolerated, weight gain and oedema are the most … pioglitazone and other drugs. In clinical trials in patients with type 2 diabetes mellitus, pioglitazone as …
Number of citations: 223 link.springer.com
DA Eckland, M Danhof - Experimental and clinical …, 2000 - thieme-connect.com
… , pioglitazone is well absorbed with the highest concentrations distributed into the liver, plasma, and kidney. Pioglitazone is … Pioglitazone undergoes significant hepatic metabolism by …
Number of citations: 186 www.thieme-connect.com
RA DeFronzo, D Tripathy, DC Schwenke… - … England Journal of …, 2011 - Mass Medical Soc
… pioglitazone group and 7.6% in the placebo group, and the hazard ratio for conversion to diabetes in the pioglitazone … 48% of the patients in the pioglitazone group and 28% of those in …
Number of citations: 848 www.nejm.org
JM Lawrence, JPD Reckless - International journal of clinical …, 2000 - Wiley Online Library
… pioglitazone or placebo. Over the 16 weeks of the study the addition of 15 mg pioglitazone … relative to placebo and the addition of 30 mg pioglitazone resulted in a fall in HbA 1c of 1.3%…
Number of citations: 58 onlinelibrary.wiley.com
B Richter, E Bandeira‐Echtler… - Cochrane Database …, 2006 - cochranelibrary.com
… Until new evidence becomes available, the benefit‐risk ratio of pioglitazone remains unclear. Different therapeutic indications for pioglitazone of the two big US and European drug …
Number of citations: 134 www.cochranelibrary.com
M Ishibashi, K Egashira, K Hiasa, S Inoue, W Ni… - …, 2002 - Am Heart Assoc
… pioglitazone … pioglitazone in increasing LPL mRNA, whereas pioglitazone at the low and high doses exhibited equivalent antiinflammatory effect. This discrepant action of pioglitazone …
Number of citations: 214 www.ahajournals.org
A Al-Majed, AHH Bakheit, HAA Aziz, H Alharbi… - Profiles of Drug …, 2016 - Elsevier
… chromatography was linear over the range of 25–1500 ng/mL of pioglitazone in plasma (r 2 … –30% of the pioglitazone dose is recovered in the urine. Renal elimination of pioglitazone is …
Number of citations: 34 www.sciencedirect.com
U Smith - International journal of clinical practice. Supplement, 2001 - europepmc.org
Thiazolidinediones, such as pioglitazone, are synthetic ligands for peroxisome proliferator-activated receptors (PPARs). They alter the transcription of genes influencing carbohydrate …
Number of citations: 267 europepmc.org

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